molecular formula AsO B076881 Oxoarsenic CAS No. 12777-38-7

Oxoarsenic

Cat. No.: B076881
CAS No.: 12777-38-7
M. Wt: 90.921 g/mol
InChI Key: GPSSQIRGCXEBSH-UHFFFAOYSA-N
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Description

Oxoarsenic (CAS 12777-38-7) is an inorganic compound with the molecular formula AsO and a molecular weight of 90.92 . This reagent is supplied for research and industrial purposes as an intermediate in the synthesis of other chemical products . As a compound of arsenic, it is related to a class of chemicals with diverse applications; broader arsenic compounds are utilized in industries such as glass manufacturing (as a decolourising agent), semiconductors, and the synthesis of specialty chemicals and pigments . It is important to note that arsenic compounds often possess significant chemical reactivity and toxicity. This product is intended for use by qualified researchers in controlled laboratory settings. For Research Use Only. Not for diagnostic or therapeutic use. Not for human use.

Properties

CAS No.

12777-38-7

Molecular Formula

AsO

Molecular Weight

90.921 g/mol

IUPAC Name

oxoarsenic

InChI

InChI=1S/AsO/c1-2

InChI Key

GPSSQIRGCXEBSH-UHFFFAOYSA-N

SMILES

O=[As]

Canonical SMILES

O=[As]

Other CAS No.

31219-53-1
12777-38-7

Synonyms

Arsenic oxise

Origin of Product

United States

Comparison with Similar Compounds

Analytical Techniques for this compound Speciation

Anion Exchange Chromatography (AEC) :

  • Separates As(III), As(V), MMAV, and DMAV using PRP-X100 columns .
  • Detection via ICP-MS (ppb-level sensitivity) or ESI-MS/MS for organic species .

CRE-SERS: Surface-enhanced Raman spectroscopy (SERS) on gold nanofilms distinguishes thio-/oxoarsenicals by migration distance . pH-controlled deprotonation enhances selectivity .

Preparation Methods

Solid-State Synthesis of Mixed-Valent Oxoarsenic Compounds

Solid-state reactions remain a cornerstone for preparing this compound compounds, particularly those involving actinides like uranium and thorium. A landmark study demonstrated the synthesis of a thorium compound containing mixed-valent this compound(III)/arsenic(V) under controlled high-temperature conditions . This method involves heating stoichiometric mixtures of thorium oxide (ThO₂), arsenic trioxide (As₂O₃), and potassium carbonate (K₂CO₃) at 800–900°C in a sealed quartz tube under an inert atmosphere. The reaction proceeds via:

ThO2+As2O3+K2CO3K2[Th(AsIIIO3)(AsVO4)]+CO2\text{ThO}2 + \text{As}2\text{O}3 + \text{K}2\text{CO}3 \rightarrow \text{K}2[\text{Th}(\text{As}^{\text{III}}\text{O}3)(\text{As}^{\text{V}}\text{O}4)] + \text{CO}_2 \uparrow

The product exhibits a 3D framework where AsO₃ trigonal pyramids and AsO₄ tetrahedra bridge thorium-centered polyhedra. This method’s success relies on precise control of oxygen partial pressure to stabilize both As(III) and As(V) species .

Hydrothermal Synthesis of Uranyl Oxoarsenates

Hydrothermal techniques enable the crystallization of uranyl oxoarsenates with unique topological features. For example, α-K₂[(UO₂)TeVIO₅] and β-K₂[(UO₂)TeVIO₅] were synthesized by reacting UO₂(NO₃)₂·6H₂O, TeO₂, and K₂H₂AsO₄ in aqueous solutions at 200–220°C for 72 hours . The reactions produce two polymorphs:

  • α-K₂[(UO₂)TeVIO₅] : Features a 3D framework with Te₂O₁₀ dimers linked to UO₆ tetragonal bipyramids.

  • β-K₂[(UO₂)TeVIO₅] : Forms 2D layers via UO₇ pentagonal bipyramids connected to Te₂O₁₀ units.

Table 1: Comparison of α- and β-K₂[(UO₂)TeVIO₅] Polymorphs

Parameterα-K₂[(UO₂)TeVIO₅]β-K₂[(UO₂)TeVIO₅]
Structure 3D framework2D layered
Uranyl Geometry Tetragonal bipyramid (UO₆)Pentagonal bipyramid (UO₇)
Te Coordination Octahedral (TeO₆)Octahedral (TeO₆)
Synthesis Temp. 220°C200°C

Mechanochemical Approaches for this compound Clusters

Mechanochemical grinding has emerged as a solvent-free method for synthesizing this compound clusters. For instance, ball-milling As₂O₃ with K₂O and U₃O₈ at 500 rpm for 12 hours yields K₂[(UO₂)₃(AsO₃)₄], a compound with a heterometallic framework . This method avoids solvent use and reduces reaction times from days to hours. Raman spectroscopy confirms the presence of As–O–U linkages through vibration bands at 780–820 cm⁻¹ (As–O stretching) and 850–890 cm⁻¹ (U–O stretching) .

Characterization Techniques for this compound Compounds

Advanced analytical methods are critical for elucidating the structure and bonding in this compound systems:

  • Single-Crystal X-ray Diffraction : Resolves the 3D arrangement of AsO₃ and AsO₄ units in thorium–arsenic frameworks .

  • Raman Spectroscopy : Identifies oxidation states via As–O bond vibrations (e.g., AsIII–O at 650–700 cm⁻¹ vs. AsV–O at 750–800 cm⁻¹) .

  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, revealing decomposition thresholds above 600°C for most oxoarsenates .

Challenges in this compound Synthesis

Key challenges include:

  • Oxidation State Control : Maintaining As(III)/As(V) ratios requires precise O₂ partial pressure and redox buffers.

  • Phase Purity : Competing reactions often yield mixed phases, necessitating iterative refinement of synthesis conditions.

  • Scalability : Hydrothermal and solid-state methods face limitations in batch size due to equipment constraints .

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